N-(4-acetamidobenzoyl)-L-glutamic acid

Description

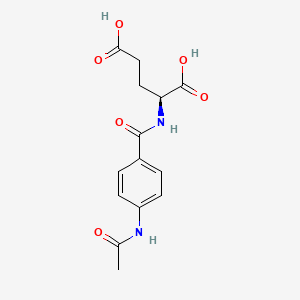

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-acetamidobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c1-8(17)15-10-4-2-9(3-5-10)13(20)16-11(14(21)22)6-7-12(18)19/h2-5,11H,6-7H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJNINDWRXYHBA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975885 | |

| Record name | N-{4-[(1-Hydroxyethylidene)amino]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60474-41-1 | |

| Record name | N-(4-acetamidobenzoyl)-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060474411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[(1-Hydroxyethylidene)amino]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis Methodologies for N 4 Acetamidobenzoyl L Glutamic Acid and Its Analogues

Strategic Design of Synthetic Routes to N-(4-Acetamidobenzoyl)-L-Glutamic Acid

The strategic design for synthesizing this compound involves a multi-step process that requires careful consideration of reaction conditions, reagents, and the use of temporary modifications to functional groups to ensure the desired bond is formed selectively.

Peptide Coupling Reaction Strategies for Amide Bond Formation

The formation of the amide bond in this compound is a classic example of a peptide coupling reaction. This type of reaction unites a carboxylic acid and an amine to form an amide linkage. luxembourg-bio.com However, the direct reaction is generally unfavorable under mild conditions because amines, being basic, tend to deprotonate carboxylic acids, forming a highly unreactive carboxylate anion and a protonated amine. libretexts.orgchemistrysteps.com

To overcome this, the carboxylic acid must first be "activated." luxembourg-bio.combachem.com This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group. The activated acid intermediate is then highly susceptible to nucleophilic attack by the amine's lone pair of electrons, leading to the formation of the desired amide bond. libretexts.org This two-step process can often be carried out in a single reaction vessel ("one-pot" synthesis). hepatochem.com

Utilization of Specific Activating and Coupling Reagents (e.g., Dicyclohexylcarbodiimide, N-Hydroxysuccinimide) in Benzoylation

A variety of coupling reagents have been developed to facilitate amide bond formation. Among the most common are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.combachem.compeptide.com

The mechanism of DCC-mediated coupling involves the carboxylic acid (4-acetamidobenzoic acid) adding to the DCC molecule. This forms a highly reactive O-acylisourea intermediate. libretexts.orgthieme-connect.com This intermediate is then attacked by the amine (the amino group of L-glutamic acid), forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. thieme-connect.com A key advantage of using DCC is that the DCU byproduct is largely insoluble in most organic solvents and can be easily removed by filtration. bachem.comthieme-connect.com

To improve reaction yields and minimize side reactions, such as racemization, additives are often used in conjunction with carbodiimides. bachem.com N-Hydroxysuccinimide (NHS) is a common additive. In the presence of DCC, the carboxylic acid can react with NHS to form an NHS ester. thermofisher.com This active ester is more stable than the O-acylisourea intermediate and can be isolated or reacted in situ with the amine to form the amide bond with high efficiency. hepatochem.comthermofisher.com This two-stage approach (activation with DCC/NHS followed by aminolysis) is a robust method for benzoylation in peptide synthesis. thieme-connect.com

| Reagent/Additive | Acronym | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, potent activating agent; forms insoluble DCU byproduct. bachem.comthieme-connect.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble carbodiimide; byproduct is also water-soluble, useful for aqueous reactions. chemistrysteps.combachem.com |

| N-Hydroxysuccinimide | NHS | Additive used with carbodiimides to form stable active esters, reduce racemization, and improve efficiency. bachem.comthermofisher.com |

| 1-Hydroxybenzotriazole | HOBt | A classic additive, similar to NHS, used to suppress side reactions and enhance coupling rates. luxembourg-bio.combachem.com |

Protecting Group Chemistry in N-Acylated L-Glutamic Acid Synthesis

Protecting group chemistry is essential in the synthesis of N-acylated L-glutamic acid. organic-chemistry.orgwikipedia.org L-glutamic acid possesses three functional groups: an α-amino group, an α-carboxyl group, and a γ-carboxyl group in its side chain. To ensure that 4-acetamidobenzoic acid reacts exclusively with the α-amino group, the two carboxyl groups must be temporarily blocked or "protected." acs.org

Common protecting groups for the carboxyl functions of glutamic acid are esters, such as benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters. nih.govresearchgate.net These groups are chosen based on their stability under the coupling reaction conditions and the ease with which they can be removed later in the synthesis (deprotection) without affecting the newly formed amide bond. For instance, benzyl esters can be removed by catalytic hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions. wikipedia.orgnih.gov

The use of different classes of protecting groups that can be removed under distinct conditions is known as an orthogonal strategy. organic-chemistry.orgwikipedia.org This allows for the selective deprotection of one functional group while others remain protected, a crucial technique in the synthesis of complex molecules like peptide analogues. wikipedia.orgresearchgate.net In the case of the starting material, 4-acetamidobenzoic acid, the acetyl group on the amine can be considered a built-in protecting group, preventing it from reacting with other molecules.

Precursor Chemistry and Synthetic Intermediate Transformations

The assembly of this compound and its analogues relies on the transformation of carefully chosen precursor molecules and the management of key synthetic intermediates.

Derivatization from 4-Acetamidobenzoic Acid and L-Glutamic Acid

The most direct synthetic route involves the derivatization of the two primary precursors: 4-acetamidobenzoic acid and L-glutamic acid. nih.gov In this pathway, the carboxyl groups of L-glutamic acid are first protected, for example, as dibenzyl esters. researchgate.net The resulting glutamic acid derivative is then coupled with 4-acetamidobenzoic acid using a standard peptide coupling protocol, such as DCC/NHS.

The reaction sequence is as follows:

Protection: L-glutamic acid is converted to its di-ester derivative (e.g., L-glutamic acid dibenzyl ester) to block the carboxyl groups.

Activation: 4-acetamidobenzoic acid is activated with a coupling agent like DCC, often with an additive like NHS to form an active ester. thieme-connect.comthermofisher.com

Coupling: The activated 4-acetamidobenzoic acid is reacted with the protected L-glutamic acid derivative. The nucleophilic α-amino group of the glutamic acid ester attacks the activated carboxyl group, forming the central amide bond.

Deprotection: The protecting ester groups are removed from the glutamic acid moiety to yield the final product, this compound.

Reductive Amidation and Condensation Pathways for Related Benzoyl-Glutamic Acid Structures

While direct amide coupling is standard, other pathways can be used to synthesize related structures. Reductive amination is a powerful method for forming C-N bonds and is used in the biosynthesis of some amino acids. wikipedia.orglibretexts.org This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine via an imine intermediate, which is then reduced. masterorganicchemistry.com For instance, glutamate (B1630785) itself is produced in nature via the reductive amination of α-ketoglutarate. nih.govnih.gov This principle could be applied to synthesize analogues by reacting a suitable keto-acid with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Condensation pathways are central to synthesizing analogues such as N-(4-aminobenzoyl)-L-glutamic acid. A common industrial route starts with p-nitrobenzoic acid, which is first converted to its more reactive acyl chloride. google.com This intermediate is then condensed with L-glutamic acid (or its sodium salt). The final step involves the reduction of the nitro group to an amino group, yielding N-(4-aminobenzoyl)-L-glutamic acid. google.com A similar strategy has been documented for producing p-(N-methyl)-aminobenzoyl-L-glutamic acid, where the synthesis involves formylation to protect the N-methyl amine, chlorination to the acid chloride, condensation with L-glutamic acid, and finally deprotection. google.com

| Synthetic Pathway | Precursors | Key Steps | Target/Analogue |

| Direct Coupling | 4-Acetamidobenzoic acid, L-Glutamic acid | Protection, Activation (DCC/NHS), Coupling, Deprotection | This compound |

| Condensation & Reduction | p-Nitrobenzoic acid, L-Glutamic acid | Acyl chloride formation, Condensation, Nitro group reduction | N-(4-aminobenzoyl)-L-glutamic acid google.com |

| Reductive Amination | α-Ketoglutarate, Ammonia (B1221849) | Imine formation, Reduction | L-Glutamic acid (Biosynthesis) wikipedia.orgnih.gov |

| Protected Condensation | p-(N-methyl)-aminobenzoic acid, L-Glutamic acid | N-protection (formylation), Acyl chloride formation, Condensation, Deprotection | p-(N-methyl)-aminobenzoyl-L-glutamic acid google.com |

Preparation from Nitro-Substituted Benzoic Acid Precursors

The synthesis of this compound and its direct precursor, N-(4-aminobenzoyl)-L-glutamic acid, can be efficiently achieved using nitro-substituted benzoic acids, primarily p-nitrobenzoic acid, as the starting material. This multi-step process is a common strategy in industrial and laboratory settings. The general pathway involves the activation of the carboxylic acid, coupling with L-glutamic acid, and subsequent reduction of the nitro group, followed by acetylation.

A prevalent method begins with the conversion of p-nitrobenzoic acid into a more reactive acylating agent, such as p-nitrobenzoyl chloride. google.comgoogle.com This activation is often accomplished using reagents like thionyl chloride or oxalyl chloride. google.compatsnap.com One approach uses bis(trichloromethyl)carbonate (BTC) in the presence of a dimethylformamide (DMF) catalyst to prepare p-nitrobenzoyl chloride from p-nitrobenzoic acid. google.compatsnap.com

Once the activated p-nitrobenzoyl chloride is formed, it undergoes a condensation reaction (acylation) with L-glutamic acid, typically in the form of sodium glutamate in an aqueous solution. google.comgoogle.com The pH of the reaction is carefully controlled, usually maintained between 8 and 9 with an aqueous sodium hydroxide (B78521) solution, to facilitate the formation of the amide bond, yielding N-(4-nitrobenzoyl)-L-glutamic acid. google.com

The crucial step is the reduction of the nitro group on the N-(4-nitrobenzoyl)-L-glutamic acid intermediate to an amino group, forming N-(4-aminobenzoyl)-L-glutamic acid. Various reduction systems can be employed. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium (B1175870) formate. google.comchemicalbook.com Another documented method uses hydrazine (B178648) hydrate (B1144303) as the reducing agent with ferric chloride hexahydrate as a catalyst. google.com Traditional methods using iron powder for reduction are also known but are less favored due to the generation of significant iron sludge waste. patsnap.com

The final step to obtain this compound involves the selective acetylation of the newly formed para-amino group. This is typically achieved using acetic anhydride (B1165640).

A summary of a representative synthesis pathway is detailed below:

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |

| 1 | Acyl Chlorination | p-Nitrobenzoic acid, Oxalyl chloride, Tetrahydrofuran/DMF, Reflux | p-Nitrobenzoyl chloride |

| 2 | Condensation | p-Nitrobenzoyl chloride, Sodium glutamate, Water, pH 8-9 | N-(4-nitrobenzoyl)-L-glutamic acid |

| 3 | Nitro Group Reduction | N-(4-nitrobenzoyl)-L-glutamic acid, Pd/C, Ammonium formate, Methanol | N-(4-aminobenzoyl)-L-glutamic acid |

| 4 | Acetylation | N-(4-aminobenzoyl)-L-glutamic acid, Acetic anhydride | This compound |

This synthetic route is valued for its mild reaction conditions, operational simplicity, and the high purity and yield of the final product, making it suitable for large-scale industrial production. google.com

Synthesis of Isotopically Labeled this compound for Research Applications

The synthesis of isotopically labeled versions of this compound is essential for various research applications, including metabolic studies, proteomics, and as internal standards in mass spectrometry. Labeling can be targeted at different parts of the molecule, such as the benzoyl ring or the glutamic acid moiety.

Incorporation of Stable Isotopes (e.g., Deuterium (B1214612), Carbon-13) into Specific Moieties

The incorporation of stable isotopes like Deuterium (²H) and Carbon-13 (¹³C) into specific molecular positions requires tailored synthetic strategies using labeled precursors.

Deuterium (²H) Labeling: Deuterium can be incorporated into the L-glutamic acid backbone. For instance, methodologies exist for the stereoselective synthesis of deuterium-labeled L-glutamate semialdehyde, an intermediate in several biosynthetic pathways. nih.gov These methods include the asymmetric deuteration of appropriate didehydro-amino acid precursors. nih.gov Regioselective deuterium incorporation at the 5-position of L-glutamic acid has been achieved using a labeled form of the Schwartz reagent (Cp₂Zr²HCl). nih.gov Such labeled L-glutamic acid derivatives can then be used in the condensation step (as described in 2.2.3) to produce this compound with a deuterium-labeled glutamate moiety.

Carbon-13 (¹³C) Labeling: Carbon-13 labeling offers a powerful tool for tracing metabolic fates. The label can be introduced at various positions.

Glutamic Acid Moiety: L-Glutamine-¹³C₅ is a commercially available labeled amino acid that can serve as a precursor. medchemexpress.com This can be converted to ¹³C-labeled L-glutamic acid for use in the synthesis.

Benzoyl Moiety: To label the aromatic ring, a common strategy is to start with a labeled precursor like [¹³C₆]aniline. researchgate.net This can be converted through a series of reactions into labeled p-nitrobenzoic acid, which then enters the synthetic pathway described previously.

Carbonyl Group: Labeling the carbonyl carbon of the benzoic acid can be achieved by treating a corresponding precursor, 1-bromo-4-nitrobenzene, with K¹³CN, followed by hydrolysis to form p-nitrobenzoic acid-¹³C-carboxyl. nih.gov

Acetyl Group: The acetyl group can be labeled using ¹³C-labeled acetic anhydride in the final acetylation step.

These strategies rely on the principles of palladium-catalyzed C(sp³)–H functionalization and the use of labeled reagents like iodomethane-¹³C or K¹³CN to introduce the isotopic marker at the desired position. nih.govnih.govrsc.org

Synthetic Strategies for Labeled P-Aminobenzoyl-L-Glutamate as an Intermediate

N-(4-aminobenzoyl)-L-glutamic acid (PABGA) is the direct precursor to the acetylated final product and a key intermediate in folate metabolism. caymanchem.com Synthesizing isotopically labeled PABGA is a critical step. Methods have been developed to produce doubly labeled PABGA.

One established method involves linking a ¹³C-labeled p-aminobenzoate moiety with a ²H-labeled glutamate moiety. researchgate.net For example, [¹³C₆]aniline can be used as the starting material for the aromatic portion, while [3,3,4,4-²H₄]-L-glutamic acid can be used for the amino acid portion. researchgate.net The synthesis can proceed through a reductive amination to link the two labeled precursors, yielding doubly labeled [¹³C₆, ²H₄]-p-aminobenzoyl-L-glutamate. researchgate.net This approach is particularly useful for creating internal standards for quantitative mass spectrometry-based proteomic analyses, such as in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments. nih.gov

Microwave-Assisted and Facile Synthesis Approaches for N-Acylated Glutamic Acid Derivatives

Modern synthetic chemistry increasingly employs methods that enhance reaction speed, efficiency, and yield while minimizing waste. Microwave-assisted synthesis has emerged as a powerful tool for achieving these goals in the preparation of N-acylated amino acids, including glutamic acid derivatives.

Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the solvent and reactants. nih.gov This technology has been successfully applied to various steps relevant to the synthesis of N-acylated compounds, such as esterification, acetylation, and the formation of heterocyclic structures. nih.govmdpi.com

For example, in the synthesis of N-acetylneuraminic acid congeners, a related class of N-acylated sugar amino acids, microwave-assisted protocols have proven to be one to two orders of magnitude faster than conventional methods. nih.govresearchgate.net The synthesis of an N-acetylated methyl ester, which conventionally takes several hours, was completed in just 15 minutes at 80 °C under microwave irradiation. researchgate.net Similarly, peracetylation reactions that typically require long reaction times at room temperature can be completed in minutes at slightly elevated temperatures using microwave heating. nih.gov

The advantages of microwave-assisted synthesis for N-acylated derivatives are summarized in the table below, based on findings from related syntheses.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage |

| Esterification | Several hours at room temp. or reflux | 15-30 min at 80-120 °C nih.govresearchgate.net | Drastic reduction in reaction time |

| Acetylation | Hours to overnight at room temp. | 10-45 min at 70-90 °C nih.gov | Speed and efficiency |

| Amide Bond Formation | Hours of reflux | 1-3 min (solvent-free) nih.gov | High speed, excellent yields, solvent-free conditions |

| Heterocycle Formation | Multi-step, long reaction times | One-pot, 95 min at 80 °C mdpi.com | Process intensification, higher atom economy |

Structural Modifications and Derivatization Studies of N 4 Acetamidobenzoyl L Glutamic Acid

Synthesis of Novel Conjugates and Hybrid Scaffolds Incorporating the N-(4-Acetamidobenzoyl)-L-Glutamic Acid Moiety

The this compound structure serves as a versatile scaffold for building more complex molecules. Its synthesis often begins with its primary amine precursor, N-(4-aminobenzoyl)-L-glutamic acid, which provides a reactive site for conjugation. nih.gov

A significant area of research has been the conjugation of the N-(4-aminobenzoyl)-L-glutamic acid moiety with heterocyclic rings, particularly 1,3,5-triazine (B166579). malariaworld.orgnih.gov This process creates hybrid molecules that combine the features of both the amino acid derivative and the triazine core. The synthesis is typically a sequential process involving nucleophilic substitution reactions on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) starting material. malariaworld.orgnih.gov

Microwave-assisted synthesis has been effectively employed to facilitate these reactions, often leading to higher yields and shorter reaction times. malariaworld.orgnih.gov The general synthetic strategy involves a stepwise substitution of the chlorine atoms on the triazine ring. malariaworld.org

General Synthetic Scheme for Triazine Conjugates

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2,4,6-Trichloro-1,3,5-triazine, Primary/Secondary Amine (X) | 0–5 °C, 3 hours | 2-Chloro-4,6-disubstituted-1,3,5-triazine intermediate |

| 2 | Intermediate from Step 1, Different Primary/Secondary Amine (Y) | Microwave, 27–31 °C | Di-substituted triazine intermediate |

| 3 | Intermediate from Step 2, N-(4-aminobenzoyl)-L-glutamic acid | Microwave, 90 °C, 15 minutes | Final tri-substituted 1,3,5-triazine conjugate |

This table outlines a general synthetic pathway described in research for creating 1,3,5-triazine derivatives conjugated with N-(4-aminobenzoyl)-L-glutamic acid. malariaworld.org

The final products are then purified, and their structures are confirmed using spectroscopic methods like 1H NMR, which can verify the presence of characteristic protons from both the triazine and glutamic acid moieties. malariaworld.org

The glutamic acid backbone itself is a target for modification to create unnatural amino acid derivatives. While not always starting directly from the N-(4-acetamidobenzoyl) form, the principles of these modifications are applicable. Methods such as conjugate addition are used to introduce new functional groups, altering the molecule's stereochemistry and properties. beilstein-journals.org

One approach involves the synthesis of hydroxyglutamic acids. beilstein-journals.org For example, stereospecific hydroxylation can be achieved on the C4 position of a pyroglutamate (B8496135) derivative (a cyclized form of glutamic acid) using an electrophilic hydroxylating agent like 3-phenyl-N-phenylsulfonyl oxaziridine (B8769555) in the presence of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). beilstein-journals.org This type of reaction demonstrates how the glutamic acid framework can be precisely modified to create novel analogues with added functional groups, like hydroxyls, which can form additional hydrogen bonds. beilstein-journals.org

Another strategy is the use of nitrone-acrylate cycloadditions to create isoxazolidine (B1194047) rings, which serve as precursors to 4-hydroxyglutamic acids. beilstein-journals.org These advanced synthetic routes allow for the control of stereochemistry at multiple centers, leading to a diverse range of unnatural amino acid structures. beilstein-journals.org

Impact of Acetamidobenzoyl Modification on Stereochemical Integrity of the L-Glutamic Acid Moiety

A critical consideration in the synthesis of any amino acid derivative is the preservation of its native stereochemistry. For this compound, this means ensuring the α-carbon of the glutamic acid portion remains in the "L" configuration. The peptide bond formation between 4-acetamidobenzoic acid and L-glutamic acid, as well as subsequent conjugation reactions, must be conducted under conditions that minimize the risk of racemization.

Racemization can occur under harsh chemical conditions (e.g., high temperatures or strong bases), which can deprotonate the α-carbon and allow for stereochemical scrambling. To prevent this, chemists employ specific coupling reagents and controlled reaction conditions developed in peptide synthesis. researchgate.net For instance, the mixed anhydride (B1165640) method, using reagents like isobutyl chloroformate, is a common technique for forming peptide bonds while preserving the stereochemical integrity of the amino acid. researchgate.net

Furthermore, studies involving stereospecific reactions on related glutamic acid derivatives have shown that the stereochemical outcome can be highly controlled. beilstein-journals.org The hydroxylation of pyroglutamate enolates, for example, can proceed with high diastereoselectivity, attacking a specific face of the molecule due to steric hindrance from existing groups. beilstein-journals.org This demonstrates that with careful planning of the synthetic route, the L-configuration of the glutamic acid moiety can be reliably maintained throughout derivatization.

Research into Structure-Activity Relationships at the Molecular Level (pre-clinical, non-therapeutic)

A primary goal of synthesizing derivatives of this compound is to investigate their structure-activity relationships (SAR). This pre-clinical research explores how specific changes in the molecule's structure affect its interaction with biological targets, such as enzymes. nih.govnih.gov

For example, SAR studies have been performed on α-glutamic acid scaffold-based compounds designed as inhibitors of ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) enzymes, which are implicated in osteoarthritis. nih.gov In one study, a series of 4-(benzamido)-4-(1,3,4-oxadiazol-2-yl) butanoic acids derived from an α-glutamic acid scaffold were synthesized and tested. nih.gov The results showed that different substituents on the benzamido ring led to varying inhibitory potencies against ADAMTS-4 and ADAMTS-5, measured by their half-maximal inhibitory concentration (IC₅₀) values. nih.gov

Similarly, the 1,3,5-triazine conjugates of N-(4-aminobenzoyl)-L-glutamic acid have been evaluated as potential inhibitors of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme, a key target in malaria research. malariaworld.orgnih.gov In-silico docking studies predicted the binding energies of these compounds within the enzyme's active site, and in-vitro assays determined their IC₅₀ values against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. malariaworld.orgnih.gov These studies revealed that the nature of the other substituents on the triazine ring significantly influenced the inhibitory activity, highlighting a clear structure-activity relationship. malariaworld.orgnih.gov

Pre-clinical Structure-Activity Relationship Data for Glutamic Acid Derivatives

| Compound Series | Molecular Target | Modification | Result (IC₅₀ or Binding Energy) | Source |

|---|---|---|---|---|

| 4-(Benzamido)-4-(1,3,4-oxadiazol-2-yl) butanoic acids | ADAMTS-4 | Varied benzamido substituents | IC₅₀ values ranging from 1.2 µM to >10 µM | nih.gov |

| 4-(Benzamido)-4-(1,3,4-oxadiazol-2-yl) butanoic acids | ADAMTS-5 | Varied benzamido substituents | IC₅₀ values ranging from 0.8 µM to >10 µM | nih.gov |

| 1,3,5-Triazine Conjugates | Pf-DHFR-TS (Wild Type) | Varied amine groups on triazine | Binding energies from -32.76 to -123.81 kcal/mol | malariaworld.org |

| 1,3,5-Triazine Conjugates | Pf-DHFR-TS (Mutant) | Varied amine groups on triazine | Binding energies from -44.88 to -94.40 kcal/mol | malariaworld.org |

This table summarizes findings from pre-clinical, non-therapeutic studies showing how structural modifications to glutamic acid-based scaffolds affect their activity against specific molecular targets.

These non-therapeutic, pre-clinical investigations are fundamental to understanding how the chemical architecture of the this compound moiety and its derivatives dictates their molecular interactions.

Biochemical Pathways and Metabolic Intermediacy of N 4 Acetamidobenzoyl L Glutamic Acid

Position of N-(4-Acetamidobenzoyl)-L-Glutamic Acid within Amino Acid Metabolic Networks

The metabolic identity of this compound is defined by its structure, which combines a derivative of a B-vitamin component with a ubiquitous amino acid. This positions it at the intersection of vitamin catabolism and amino acid metabolism.

This compound is structurally a dipeptide derivative, formed through an amide linkage between the carboxyl group of 4-acetamidobenzoic acid and the alpha-amino group of L-glutamic acid. nih.govebi.ac.ukebi.ac.uk L-glutamic acid is a central hub in cellular metabolism, acting as a key player in nitrogen assimilation and transamination reactions that produce a wide array of other amino acids. nih.gov It is synthesized from the citric acid cycle intermediate α-ketoglutarate via glutamate (B1630785) dehydrogenase or glutamate synthase. nih.govmdpi.com

Derivatives of L-glutamic acid, particularly N-acyl-L-glutamates, are common in various biological contexts. For instance, N-acetyl-L-glutamic acid is a crucial allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, the first enzyme of the urea (B33335) cycle in vertebrates, and an intermediate in arginine biosynthesis in prokaryotes. hmdb.cawikipedia.org this compound belongs to this broad class of N-acyl-alpha amino acids, where the acyl group is specifically 4-acetamidobenzoyl. nih.govhmdb.ca Its metabolic relevance, however, is not in primary nitrogen metabolism like N-acetyl-L-glutamic acid, but rather in the specific context of folate turnover.

This compound is definitively recognized as a major catabolite of folic acid. nih.govnih.gov Folate catabolism primarily occurs through the cleavage of the C9-N10 bond of the folate molecule. nih.gov This scission releases a pteridine (B1203161) moiety and p-aminobenzoyl-L-glutamic acid (pABG). nih.gov Subsequently, pABG undergoes acetylation to form this compound, which is a principal metabolite excreted in urine. nih.govnih.gov

Studies in rats have shown that after administration of radiolabeled folic acid, this compound is one of the main radiolabeled products found in urine, alongside intact folates and pABG. nih.gov Its persistence at high levels even after the withdrawal of the radiolabel suggests it is a stable end-product of folate breakdown, making the measurement of urinary this compound a suitable indicator of daily folate turnover. nih.gov This compound is also identified as a metabolite of tetrahydrofolate. caymanchem.comglpbio.com

Enzymatic Transformations and Specificity of Related N-Acyl-Glutamate Hydrolases

The formation and potential breakdown of this compound are governed by specific enzymes. The key transformation is the acetylation of its precursor, pABG.

Research has identified that the acetylation of pABG is specifically catalyzed by the human arylamine N-acetyltransferase type 1 (NAT1). nih.gov This enzyme transfers an acetyl group from acetyl-CoA to the amino group of the p-aminobenzoyl moiety of pABG. nih.gov Studies using recombinant human NAT1 and NAT2 demonstrated that pABG is a specific substrate for NAT1, while NAT2 shows negligible activity towards it. nih.gov The kinetic properties of this enzymatic reaction have been characterized, highlighting its efficiency in cellular environments. nih.gov

| Enzyme/Cell System | Substrate | Apparent K_m (μM) |

| Recombinant human NAT1 | p-aminobenzoylglutamate (pABG) | 130 ± 13 |

| Human pro-monocytic cell-line U937 | p-aminobenzoylglutamate (pABG) | 333 ± 17 |

| Data derived from studies with an acetyl-CoA concentration of 50 μM. nih.gov |

The reverse reaction, the hydrolysis of N-acyl-glutamates, is carried out by hydrolases. While the direct hydrolysis of this compound is not extensively detailed, the enzymatic processing of its precursor, pABG, provides insight. In some bacteria, such as E. coli, an enzyme known as p-aminobenzoyl-glutamate hydrolase (PGH) can hydrolyze pABG to yield p-aminobenzoic acid (PABA) and glutamate. researchgate.net This enzyme is highly specific for pABG and shows very poor activity with intact folate molecules, suggesting a role in a salvage pathway for reclaiming PABA from folate breakdown products. researchgate.net Other related enzymes, like acetylaminoacyl-peptide hydrolases, exhibit specificity based on the charge and hydrophobicity of the amino acid residues within their substrates. nih.gov

Role as a Biosynthetic Intermediate in Complex Natural Product Synthesis (e.g., Folic Acid Pathway)

This compound is not a biosynthetic intermediate in the de novo synthesis of folic acid. Instead, it is a terminal catabolite resulting from folic acid degradation. nih.govnih.gov The core folic acid structure is synthesized from a pteridine precursor, p-aminobenzoic acid (PABA), and L-glutamic acid. The direct precursor to the folate backbone within this pathway is p-aminobenzoyl-L-glutamic acid (pABG), which is then combined with the pteridine moiety.

The conversion of p-aminobenzoyl-L-glutamic acid (pABG) to this compound is a catabolic acetylation step that occurs after pABG is released from folate breakdown. nih.govnih.gov This pathway can be summarized as:

Folic Acid Cleavage: The C9-N10 bond of a folate molecule is cleaved, releasing p-aminobenzoyl-L-glutamic acid (pABG). nih.gov

Acetylation: The enzyme arylamine N-acetyltransferase 1 (NAT1) catalyzes the transfer of an acetyl group from Acetyl-CoA to the para-amino group of pABG. nih.gov

Product Formation: The resulting product is this compound, a stable metabolite that is subsequently excreted. nih.govnih.gov

This conversion is part of a clearance mechanism, transforming the folate breakdown product into a form suitable for removal from the body. nih.gov

Mechanisms of Interaction with Cellular Components (excluding direct clinical effects)

The primary mechanism of interaction for this compound and its immediate precursor within a cell is through specific enzymes involved in their metabolism.

The formation of this compound is a direct interaction between its precursor, pABG, and the enzyme NAT1. nih.gov This interaction is significant for cellular homeostasis, as it is proposed to be a key step in the cellular clearance of pABG, a product of folate catabolism. nih.gov The high specificity of NAT1 for pABG underscores a targeted cellular process for handling folate breakdown products. nih.gov This enzymatic conversion has been demonstrated in human cell line cytosols, confirming its role within the cellular environment. nih.gov

In certain bacteria, the precursor pABG interacts with the enzyme p-aminobenzoyl-glutamate hydrolase. researchgate.net This allows these microbes to salvage p-aminobenzoic acid (PABA) from folate catabolites, which can then be used for de novo folate synthesis. researchgate.net This represents a salvage pathway interaction, enabling the recycling of essential building blocks.

Beyond these metabolic interactions, N-(4-aminobenzoyl)-L-glutamic acid's chemical properties have been utilized in laboratory settings. For example, the related compound N-(4-Aminobenzoyl)-L-glutamic acid (ABG) is employed as a strong UV-absorbing tag to derivatize oligosaccharides, enhancing their detection in analytical techniques like capillary electrophoresis. sigmaaldrich.com This interaction, however, is an analytical application rather than a native biological function.

Modulation of Enzymes and Receptors by Glutamic Acid Derivatives in in vitro or in silico Models

While direct in vitro or in silico studies on the modulatory effects of this compound are scarce, research on structurally similar glutamic acid derivatives provides insights into potential biological activities. These derivatives often target enzymes involved in glutamate metabolism or glutamate receptors, which are critical for neurotransmission.

One key enzyme in glutamate metabolism is N-acetylated alpha-linked acidic dipeptidase (NAALADase), also known as glutamate carboxypeptidase II (GCPII). This enzyme hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-aspartate and glutamate. Inhibition of NAALADase is a therapeutic strategy for various neurological disorders. In vitro studies have identified several N-acylated L-glutamate analogs as competitive inhibitors of this enzyme. For instance, N-succinyl-glutamic acid has shown potency in inhibiting the hydrolysis of NAAG in rat brain membranes. The inhibitory activity of these analogs suggests that the N-acyl moiety plays a significant role in binding to the enzyme's active site.

Metabotropic glutamate receptors (mGluRs) are another important class of targets for glutamic acid derivatives. These G-protein coupled receptors are involved in modulating synaptic transmission and neuronal excitability. Negative allosteric modulators (NAMs) of mGluRs have been investigated for their therapeutic potential. In vitro studies on HEK293A cells expressing rat mGlu5 receptors have characterized the inhibitory effects of various NAMs on L-glutamate-induced signaling pathways, such as calcium mobilization, inositol (B14025) monophosphate (IP₁) accumulation, and ERK1/2 phosphorylation. These studies demonstrate that derivatives of glutamic acid can finely tune the activity of its receptors.

Furthermore, group III mGlu receptors (mGlu4, mGlu6, mGlu7, and mGlu8) can be activated by specific glutamic acid derivatives, leading to the inhibition of inflammatory responses in glial cells. For example, the group III mGlu receptor agonist L-2-amino-4-phosphonobutanoate (L-AP-4) has been shown to reduce the production of the chemokine RANTES in cultured astrocytes.

The following table summarizes the in vitro modulatory effects of some glutamic acid derivatives on specific enzymes and receptors.

| Derivative | Target | Model System | Observed Effect |

| N-succinyl-glutamic acid | N-acetylated alpha-linked acidic dipeptidase (NAALADase) | Rat brain membranes | Inhibition of [Glu-3H]NAAG hydrolysis |

| Various NAMs (e.g., basimglurant, mavoglurant) | Metabotropic glutamate receptor 5 (mGlu5) | HEK293A cells expressing rat mGlu5 | Inhibition of L-glutamate-induced Ca²⁺ mobilization, IP₁ accumulation, and ERK1/2 phosphorylation |

| L-2-amino-4-phosphonobutanoate (L-AP-4) | Group III metabotropic glutamate receptors | Cultured rat astrocytes | Reduction of TNF-α and IFN-γ induced RANTES production |

Investigation of Molecular Targets and Binding Interactions via Computational Methods

Molecular docking simulations can predict the binding pose and affinity of a ligand within the active site of a protein. For example, computational studies on glutamic acid derivatives have been used to investigate their binding to enzymes like glutamine synthetase. These studies can identify key amino acid residues involved in stabilizing the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

In a study investigating glutamic acid derivatives as potential anti-cancer agents, molecular docking was used to determine the binding site of a promising compound within the glutamine synthetase structure. The analysis revealed the most probable binding site and the specific protein subunits involved in the interaction.

Similarly, computational approaches have been employed to understand the interaction of allosteric modulators with their target receptors. For proteolysis-targeting chimeras (PROTACs) based on an inhibitor of SHP2, molecular docking was used to design new compounds and predict their binding mode through hydrophobic interactions.

The table below outlines the application of computational methods in studying the interactions of glutamic acid derivatives and other relevant molecules.

| Compound/Derivative Class | Target Protein | Computational Method | Key Findings |

| Glutamic acid derivative (4Db6) | Glutamine synthetase | Molecular docking | Determination of the binding site within the D subunit of the enzyme. |

| SHP2 PROTACs | SHP2 | Molecular docking | Prediction of binding through hydrophobic interactions. |

| Anle138b isomer | Alpha-synuclein | Molecular docking and dynamics | Identification of key residues (Val40, Lys43, Lys32, Tyr39) for ligand stabilization. |

These computational techniques could be applied to this compound to predict its potential biological targets and understand the molecular basis of its activity, guiding future in vitro and in vivo experimental validation.

Future Research Trajectories and Methodological Considerations for N 4 Acetamidobenzoyl L Glutamic Acid

Exploration of Novel Synthetic Applications for the Acetamidobenzoyl Moiety

The N-(4-acetamidobenzoyl) group, a key structural feature of the title compound, represents a versatile scaffold for organic synthesis. While established methods focus on its preparation via acylation of p-aminobenzoic acid derivatives or reduction of a nitro precursor, future research could expand its utility as a building block for more complex molecules. google.com Traditional syntheses of related compounds, such as N-(4-aminobenzoyl)-γ-oligo(L-glutamic acid)s, have utilized solution-phase methods with specific protecting group strategies, such as Nα-Boc-α-Bzl protections, and activation via isobutyl-chlorocarbonate. researchgate.netcolab.ws

Future synthetic explorations could focus on:

Heterocyclic Synthesis: The acetamidobenzoyl moiety can serve as a precursor for the synthesis of various heterocyclic systems. For instance, related aroyl-containing compounds have been used to synthesize fused heterocycles like imidazolo[2,1-b]thiadiazoles. researchgate.net The reactivity of the acetylamino group and the aromatic ring could be exploited in cyclization reactions to generate novel benzo-fused nitrogen or oxygen heterocycles, which are common motifs in biologically active compounds. nih.gov

Solid-Phase Synthesis: Adapting existing solution-phase syntheses to solid-phase methodologies, similar to the Merrifield system used for pteroyl-γ-L-glutamates, could enable the rapid generation of libraries of N-(4-acetamidobenzoyl)-L-glutamic acid analogues. researchgate.net This approach involves attaching a protected glutamic acid to a resin, followed by sequential coupling and deprotection steps to build the desired molecule.

Development of Greener Synthetic Routes: Current methods can involve reagents that are not environmentally benign. google.com Research into greener alternatives, such as using catalytic methods or less hazardous solvents and reagents, would be a valuable contribution. For example, replacing traditional chlorinating agents like thionyl chloride with alternatives could reduce harmful byproducts. google.com

The development of novel synthetic strategies will not only provide more efficient access to this compound but also unlock the potential of the acetamidobenzoyl moiety for creating new chemical entities with potential applications in materials science and medicinal chemistry. manchester.ac.uk

In-Depth Mechanistic Studies of Enzyme-Substrate Interactions at a Molecular Level

Understanding how this compound interacts with enzymes is crucial to elucidating its biological role. Enzyme kinetics provides a framework for studying the rates of enzyme-catalyzed reactions and how they are affected by substrate concentrations and other factors. wikipedia.orgteachmephysiology.com The interaction typically begins with the formation of an enzyme-substrate (ES) complex at the enzyme's active site, which then proceeds through a transition state to form the product. wikipedia.orgteachmephysiology.com

A key area of investigation is the interaction of this compound with arylamine N-acetyltransferases (NATs), which are known to metabolize related compounds. nih.gov For example, p-aminobenzoyl glutamic acid (pABG), the non-acetylated precursor, is a specific substrate for the NAT1 isozyme. nih.gov Future mechanistic studies could involve:

Kinetic Characterization: Determining key kinetic parameters such as the Michaelis constant (K_M) and maximum velocity (V_max) for the interaction between this compound and relevant enzymes (e.g., hydrolases that might cleave the amide bond). wikipedia.orgbasicmedicalkey.com This helps in understanding the enzyme's affinity for the substrate and its catalytic efficiency.

Active Site Mapping: Employing techniques like site-directed mutagenesis and X-ray crystallography to identify the specific amino acid residues in the enzyme's active site that are critical for binding and catalysis. The induced-fit model suggests that the enzyme may undergo conformational changes upon substrate binding to achieve optimal orientation for the reaction. teachmephysiology.com

Inhibition Studies: Investigating whether the compound or its analogues can act as inhibitors of other enzymes. For instance, various N-benzoyl amino acid derivatives have been synthesized and evaluated as inhibitors of DNA Methyl Transferases (DNMTs). nih.gov Such studies would help to define the compound's specificity and potential off-target effects.

These in-depth studies will provide a molecular-level picture of the enzymatic processing of this compound, revealing details of its metabolic fate and potential interactions within cellular pathways.

Development of Advanced Analytical Techniques for Trace-Level Detection in Complex Biological Systems

To study the metabolism and distribution of this compound in non-human biological systems such as cell cultures or model organisms, sensitive and selective analytical methods are required. The complexity of biological matrices necessitates techniques that can accurately quantify the analyte at trace levels without interference from endogenous components.

Future research in this area should focus on the optimization and application of advanced analytical platforms.

| Analytical Technique | Principle | Potential Application for this compound | References |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separates ions based on their electrophoretic mobility in a capillary, followed by mass analysis. | Offers rapid and high-resolution analysis without the need for derivatization, ideal for quantifying the polar compound in aqueous biological samples. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their partitioning between a stationary and a mobile phase. | The benzoyl moiety provides a strong UV chromophore, allowing for sensitive detection. Derivatization can further enhance detection limits. | nih.gov, sigmaaldrich.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Considered the gold standard for quantitative bioanalysis, enabling precise identification and quantification at very low concentrations in complex mixtures like cell lysates or tissue homogenates. | iaea.org, nih.gov |

Further development could involve creating novel internal standards for more accurate quantification by CE-MS or HPLC. nih.gov Additionally, miniaturized sampling techniques could be coupled with these detection methods to analyze samples from specific subcellular compartments or tissues, providing high spatial and temporal resolution data. nih.gov

Design and Synthesis of Chemically Modified Analogues for Probing Biochemical Pathways and Cellular Processes

Chemically modified analogues of this compound can serve as powerful tools, or "chemical probes," to investigate biochemical pathways and cellular functions. nih.gov By systematically altering the structure of the parent molecule, researchers can create analogues with specific properties, such as enhanced binding to a target protein, improved stability, or the inclusion of a reporter tag for visualization.

Strategies for the design and synthesis of such probes include:

Substitution on the Aromatic Ring: Introducing different functional groups onto the benzoyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially altering its interaction with enzyme active sites or transporter proteins. mdpi.com

Modification of the Glutamic Acid Moiety: Synthesizing analogues with variations in the glutamic acid side chain, such as hydroxyglutamic acids, can help map the structural requirements for receptor or enzyme binding. beilstein-journals.org

Attachment of Reporter Groups: Incorporating fluorescent tags, biotin, or photoaffinity labels (e.g., diazide groups) would enable the identification and visualization of binding partners. nih.gov For example, an alkyne-functionalized analogue could be used in click chemistry reactions to attach a fluorescent dye, allowing for imaging of its cellular localization. nih.gov

The synthesis of these probes can be achieved through established peptide coupling techniques and modern organic synthesis reactions, such as the Ritter reaction or 1,3-dipolar cycloadditions, to build novel scaffolds. nih.govnih.govnih.gov These probes would be invaluable for identifying the molecular targets of this compound and understanding its mechanism of action at a cellular level. nih.gov

Computational Chemistry Approaches to Predict Molecular Interactions and Reactivity

Computational chemistry offers a powerful and efficient means to predict how this compound and its analogues might behave at a molecular level. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations can provide insights into binding affinities, interaction modes, and the stability of enzyme-substrate complexes, guiding the design of more targeted in vitro and in vivo studies. nih.govacs.org

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of analogues against potential enzyme targets (e.g., hydrolases, transferases) to prioritize compounds for synthesis and biological testing. acs.orgmdpi.com Studies on glutamic acid derivatives have successfully used docking to identify promising bioactive compounds and determine their binding sites in enzymes like glutamine synthetase. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein interaction. This can reveal conformational changes in both the ligand and the protein upon binding and help calculate binding free energies, offering a more accurate prediction of binding affinity than docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This can be used to predict the activity of newly designed analogues of this compound before they are synthesized.

These computational tools can significantly accelerate the research process by focusing laboratory efforts on the most promising molecules and hypotheses, ultimately leading to a more profound understanding of the compound's molecular interactions. mdpi.com

Investigations into the Fundamental Biological Significance of Acetylation at the 4-Aminobenzoyl Position in Glutamic Acid Derivatives

Acetylation is a fundamental post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes, including gene expression, protein function, and metabolism. creative-proteomics.comfrontiersin.org While histone acetylation is widely studied, the acetylation of small molecules and non-histone proteins is an area of growing interest. The acetylation of the 4-aminobenzoyl-L-glutamate precursor is particularly intriguing.

Future investigations should aim to answer fundamental questions about this specific modification:

Enzymatic Control: Identifying the specific N-acetyltransferase(s) (NATs) responsible for the acetylation and the hydrolase(s) that may reverse it. While p-aminobenzoyl glutamic acid is a known substrate for the NAT1 isozyme, the precise kinetics and regulation of this reaction require further study. nih.gov The biosynthesis of the related compound N-acetylglutamic acid is catalyzed by N-acetylglutamate synthase (NAGS) from glutamate (B1630785) and acetyl-CoA, suggesting a potential enzymatic pathway to explore. wikipedia.orghmdb.ca

Functional Consequences: Determining how acetylation at this position affects the molecule's biological activity. Does it alter its ability to be transported across cell membranes? Does it change its affinity for downstream enzymes or receptors? Acetylation can significantly alter a molecule's charge and structure, thereby influencing its interactions and stability. creative-proteomics.com

Metabolic Context: Understanding the metabolic conditions under which this acetylation occurs. The availability of acetyl-CoA, a key metabolic intermediate, is known to influence the extent of protein acetylation. frontiersin.org Investigating how the cell's metabolic state (e.g., nutrient availability) impacts the acetylation of 4-aminobenzoyl-L-glutamate could link this modification to broader metabolic networks.

Elucidating the significance of this acetylation event will provide critical insights into how cells process and respond to glutamic acid derivatives containing the 4-aminobenzoyl moiety, potentially revealing novel regulatory pathways.

Q & A

Q. What analytical methods are validated for identifying and quantifying N-(4-acetamidobenzoyl)-L-glutamic acid in complex mixtures?

A reverse-phase HPLC (RP-HPLC) method has been validated for detecting this compound alongside folic acid and related impurities. Key validation parameters include:

- Selectivity : Baseline separation of analytes under optimized mobile phase conditions (e.g., acetonitrile-phosphate buffer gradients).

- Linearity : Demonstrated over a concentration range of 0.1–100 µg/mL (R² > 0.999).

- Precision : Intraday and interday relative standard deviations (RSD) < 2%.

- LOD/LoQ : Limits of detection and quantification determined as 0.03 µg/mL and 0.1 µg/mL, respectively .

Q. What is the role of N-(4-aminobenzoyl)-L-glutamic acid in folate metabolism, and how can its levels be experimentally monitored?

This compound is a metabolite of tetrahydrofolate oxidation, with elevated plasma levels observed in murine models fed high-folate diets. To study its dynamics:

- Animal models : Use C57BL/6 mice on controlled folate diets, followed by LC-MS/MS analysis of plasma.

- Oxidation assays : Expose tetrahydrofolate to air or reactive oxygen species (ROS) in vitro, then quantify metabolites via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

- Structural characterization : Use NMR and X-ray crystallography to confirm stereochemistry and purity (e.g., distinguishing between γ-ester vs. α-ester derivatives) .

- Standardized bioassays : Compare inhibitory activity (e.g., IC₅₀) against dihydrofolate reductase (DHFR) under consistent pH, temperature, and cofactor conditions .

Q. What methodologies optimize the synthesis of this compound derivatives while minimizing side reactions like diketopiperazine formation?

- Protection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the α-amino group of L-glutamic acid before coupling with 4-acetamidobenzoic acid.

- Coupling agents : Employ dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to activate carboxyl groups, reducing unintended cyclization .

Q. How can stability studies be structured to evaluate this compound under physiological or storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.